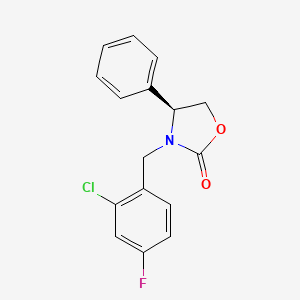

![molecular formula C20H14N2O2S B5675415 [(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetic acid](/img/structure/B5675415.png)

[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

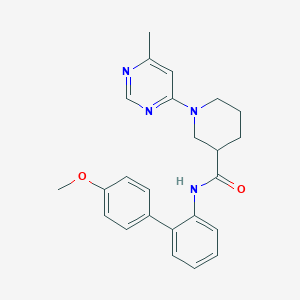

The compound [(3−cyano−4,6−diphenyl−2−pyridinyl)thio]aceticacid, known for its complex structure, serves as an intermediate in synthesizing a wide range of chemical compounds with varied applications. Its synthesis and properties have been the subject of research to understand its potential in chemical reactions and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of [(3−cyano−4,6−diphenyl−2−pyridinyl)thio]aceticacid involves reactions of (3−cyanopyridin−2−ylthio)aceticacids with various reagents. A method proposed by Kaigorodova et al. involves reacting these acids with o-aminophenyl(diphenyl)carbinol in nitromethane in the presence of perchloric acid, followed by neutralization (Kaigorodova et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray diffraction analysis, providing insights into the arrangement of atoms within the molecule and how this structure influences its reactivity and properties. For instance, Rodinovskaya et al. discussed the molecular and crystal structure of a closely related derivative, establishing its structural parameters and the significance of these findings (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of [(3−cyano−4,6−diphenyl−2−pyridinyl)thio]aceticacid derivatives has been explored through various reactions, including cyclocondensation and reactions with aldehydes, yielding a variety of heterocyclic compounds. These reactions are significant for synthesizing biologically active molecules and furthering the understanding of this compound's chemical behavior.

Physical Properties Analysis

Investigations into the physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical application in synthesis and formulation. The extensive hydrogen bonding observed in certain derivatives, as reported by Prayzner et al., is an example of how these properties are meticulously analyzed (Prayzner et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c21-12-17-16(14-7-3-1-4-8-14)11-18(15-9-5-2-6-10-15)22-20(17)25-13-19(23)24/h1-11H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHKKPYASPMLOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49646781 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(dimethylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5675336.png)

![N-{4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5675347.png)

![N-1,3-benzothiazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675351.png)

![(2-{[(4aR*,8aR*)-7-acetyl-4a-hydroxyoctahydro-2,7-naphthyridin-2(1H)-yl]methyl}phenoxy)acetic acid](/img/structure/B5675361.png)

![4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5675392.png)

![1,2,5-trimethyl-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B5675407.png)